1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a dihydropyridazine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated compound under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Formation of the Dihydropyridazine Core: The dihydropyridazine core is formed by cyclization reactions involving hydrazine derivatives and diketones.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halogens or sulfonyl groups.
Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of various cyclic derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid: This compound shares the fluorophenyl and methylsulfanyl groups but has an imidazole ring instead of a thiadiazole ring.
2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound also contains the fluorophenyl and methylsulfanyl groups but features an oxadiazole ring.
3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole: This compound has a triazole ring and shares the fluorophenyl and methylsulfanyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10FN5O2S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C14H10FN5O2S2/c1-23-14-18-17-13(24-14)16-12(22)11-10(21)6-7-20(19-11)9-4-2-8(15)3-5-9/h2-7H,1H3,(H,16,17,22) |
InChI Key |
GTMROWCNLYGLIG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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